1-Methyl-2-oxo-5-indolinesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sterically hindered organic molecules involves interactions between specific sulfonylamino compounds and chlorosulfonic acid, resulting in structurally characterized compounds through X-ray single crystal diffraction. Such processes highlight the intricate methods used to obtain these compounds and their isomeric forms, demonstrating the complexity of synthesizing sterically hindered molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is organized as molecular crystals, with their structure significantly influenced by hydrogen bonds. X-ray diffraction studies provide detailed insights into the crystallographic parameters, enabling a deeper understanding of the molecular architecture. The molecular-electronic structure analysis through ab initio quantum-chemical calculations further validates the observed structural characteristics, such as charge density and intramolecular hydrogen bonding, underscoring the compound's molecular complexity (Rublova et al., 2017).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals are highlighted by its role in substitution reactions in aqueous solutions. Kinetic investigations correlate the stereo-chemical characteristics of the molecules with their reactivity, illustrating how the structural elements of the compound influence its chemical behavior (Rublova et al., 2017).

Physical Properties Analysis

Physical properties such as crystallography, melting points, and thermal behavior provide critical insights into the compound's stability and behavior under different conditions. The detailed thermogravimetric analysis and melting point determinations are essential for understanding the compound's physical stability and its potential applications in various chemical reactions (Krishnamurthy & Jagannath, 2013).

Chemical Properties Analysis

The chemical properties of "1-Methyl-2-oxo-5-indolinesulfonyl chloride" and related compounds are defined by their reactivity, such as in the Fischer indole synthesis, which demonstrates high yield and regiospecificity. This underscores the compound's versatility and potential in synthesizing a wide range of indole derivatives, highlighting its importance in chemical synthesis and the development of new chemical entities (Calderon Morales et al., 2004).

Scientific Research Applications

Multicentre Hydrogen Bonds in Arylsulfonylimidazolone Hydrochloride Salt

- This study discusses the crystal structure of a compound related to 1-Methyl-2-oxo-5-indolinesulfonyl chloride, highlighting the presence of multiple distinct hydrogen bonds and interactions within the structure (Park et al., 2000).

Synthesis of Tryptoline-3-Carboxylic Acid Derivatives as Potential Antidiabetic Agents

- This research demonstrates the synthesis of compounds through a process involving derivatives of 1-Methyl-2-oxo-5-indolinesulfonyl chloride, exploring their potential as antidiabetic agents (Choudhary et al., 2011).

Preparation and Structures of 1-Substituted 4-Hydroxy-3-Quinolinesulfonic Acids

- This paper outlines the synthesis of quinolinesulfonic acids from 4-chloro-3-quinolinesulfonyl chloride, a related compound, and discusses their structures (Skrzypek & Suwińska, 2007).

Green Catalyst for the Synthesis of Bis(2-methyl-1Hindole)Derivatives

- This research highlights the use of an ionic organocatalyst for the synthesis of bis(2-methyl-1H-indole) derivatives in environmentally friendly conditions (Hosseinzadeh & Mokhtary, 2018).

Facile Entry into the Thiazolo[3,2-a]indol-3(2H)-one System

- This study includes investigations into the canthin-6-one series, highlighting reactions and structural details of related compounds (Showalter et al., 1979).

Synthetic Studies of Indoles and Related Compounds

- This paper presents a new synthetic method for substituted indoles using palladium, focusing on the cyclization of compounds related to 1-Methyl-2-oxo-5-indolinesulfonyl chloride (Yokoyama et al., 1991).

Efficient Synthesis of Bis(3-indolyl)phenylmethanes

- This study discusses the synthesis of bis(3-indolyl)phenylmethanes using a solvent-free approach, employing related chlorides as catalysts (Krishnamurthy & Jagannath, 2013).

Safety and Hazards

properties

IUPAC Name |

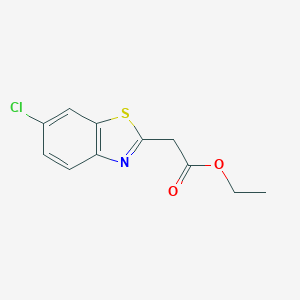

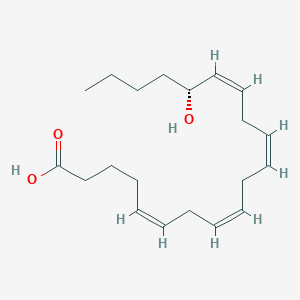

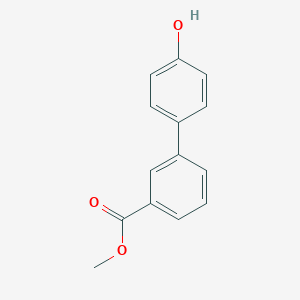

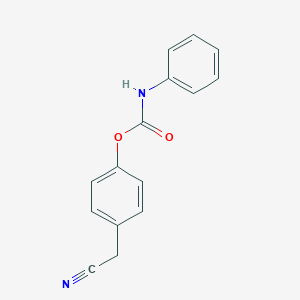

1-methyl-2-oxo-3H-indole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRKJJDSYAKRAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585430 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166883-20-1 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)